tert-Butyl 2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
Tert-Butyl 2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate: is a complex organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by its intricate molecular structure, which includes a pyrrole ring, a tert-butyl group, and a boronic ester group. Due to its unique structural features, it has garnered interest in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole core. One common synthetic route includes the reaction of a suitable pyrrole derivative with a boronic acid derivative under specific conditions. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry techniques to ensure efficiency and consistency. The use of automated systems and advanced purification methods, such as column chromatography, can help achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its boronic ester group makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, this compound has been explored for its potential as a probe for studying enzyme activities and biological processes. Its ability to bind to specific biomolecules makes it a useful tool in bioconjugation and labeling experiments.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of new materials with enhanced performance and durability.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other functional groups, allowing it to modulate biological processes. The pyrrole ring can participate in π-π stacking interactions, which are important for binding to aromatic amino acids in proteins.
Comparison with Similar Compounds
Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound is structurally similar but contains an indazole ring instead of a pyrrole ring.
Tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound features a pyridine ring instead of a pyrrole ring.
Uniqueness: The uniqueness of tert-Butyl 2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate lies in its combination of a pyrrole ring and a boronic ester group, which provides versatility in chemical reactions and biological applications.
Properties
IUPAC Name |
tert-butyl 5,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO4/c1-14(2,3)21-13(20)19-11-10-12(15(19,4)5)18-22-16(6,7)17(8,9)23-18/h10H,11H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWCWSZRDMXGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(C2(C)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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